molecular formula C6H5ClN2O4S B14850484 4-Methyl-6-nitropyridine-2-sulfonyl chloride

4-Methyl-6-nitropyridine-2-sulfonyl chloride

Cat. No.: B14850484
M. Wt: 236.63 g/mol
InChI Key: XQFRWTXGCROYQD-UHFFFAOYSA-N
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Description

4-Methyl-6-nitropyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a methyl group at the 4th position, a nitro group at the 6th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-nitropyridine-2-sulfonyl chloride typically involves the nitration of 4-methylpyridine followed by sulfonylation. The nitration process introduces the nitro group at the 6th position, while the sulfonylation process introduces the sulfonyl chloride group at the 2nd position. The reaction conditions often involve the use of strong acids and chlorinating agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-nitropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products Formed

    Substitution Reactions: Products include sulfonamides and sulfonate esters.

    Reduction Reactions: The major product is 4-Methyl-6-aminopyridine-2-sulfonyl chloride.

    Oxidation Reactions: The major product is 4-Carboxy-6-nitropyridine-2-sulfonyl chloride.

Scientific Research Applications

4-Methyl-6-nitropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It is used in the modification of biomolecules for studying biological processes.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2,3,5,6-tetrachloropyridine: Similar in structure but with chlorine atoms instead of nitro and sulfonyl chloride groups.

    4-Methyl-2,6-difluoropyridine: Contains fluorine atoms instead of nitro and sulfonyl chloride groups.

    4-Methyl-2,6-dichloropyridine: Contains chlorine atoms at the 2nd and 6th positions.

Uniqueness

4-Methyl-6-nitropyridine-2-sulfonyl chloride is unique due to the presence of both a nitro group and a sulfonyl chloride group, which impart distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in organic synthesis and various research applications .

Properties

Molecular Formula

C6H5ClN2O4S

Molecular Weight

236.63 g/mol

IUPAC Name

4-methyl-6-nitropyridine-2-sulfonyl chloride

InChI

InChI=1S/C6H5ClN2O4S/c1-4-2-5(9(10)11)8-6(3-4)14(7,12)13/h2-3H,1H3

InChI Key

XQFRWTXGCROYQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)S(=O)(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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